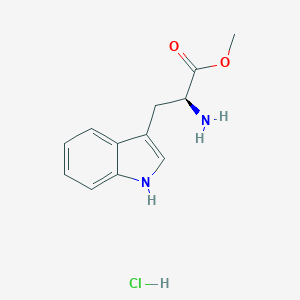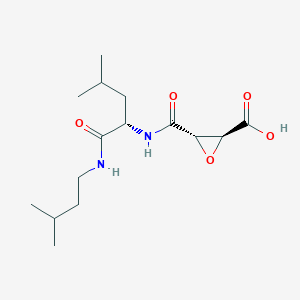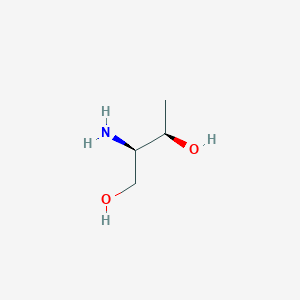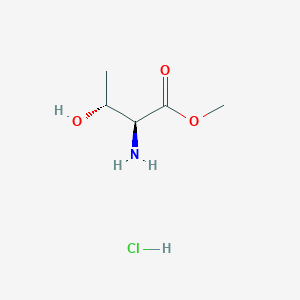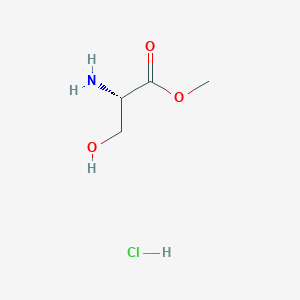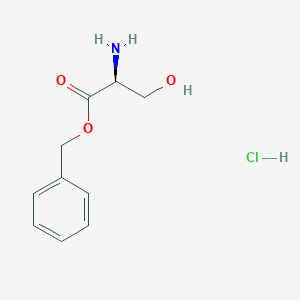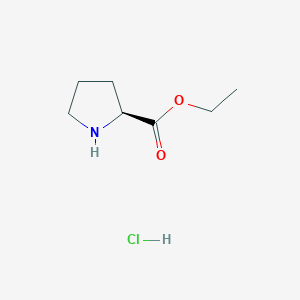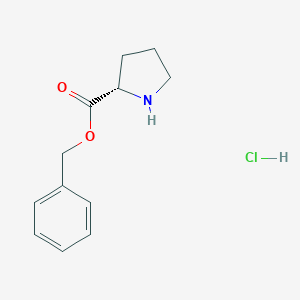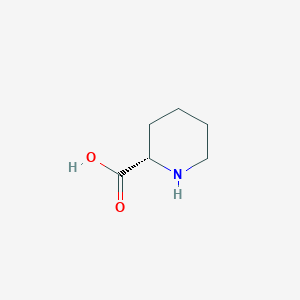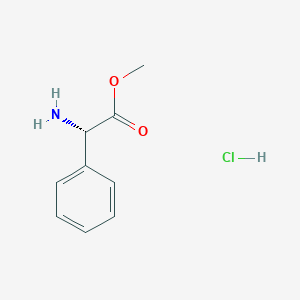
(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride” is a compound that likely contains an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentane backbone. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecule likely has two chiral centers, indicated by the (2S,3S) notation. These chiral centers could potentially result in the molecule having stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Crystallography and Molecular Structure
- Crystal Structure Analysis : A study revealed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in crystallography and molecular design applications (Curland, Meirzadeh, & Diskin‐Posner, 2018).
- Diastereoisomeric Molecular Compounds : Research on (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid and its diastereoisomers has provided insights into molecular packing and hydrogen bonding, which are crucial for understanding molecular interactions and designing new materials (Yajima et al., 2009).
Synthetic Chemistry and Biocatalysis
- Chiral Amino Alcohols Synthesis : A multidisciplinary approach led to the rapid establishment of biocatalytic routes to chiral aminodiols, demonstrating the compound's role in facilitating efficient, green synthesis of biochemically significant molecules (Smith et al., 2010).
- Isotope Labeling : Methods for preparing isotopologues of CX3CR1 antagonist highlight the compound's utility in drug development and molecular tracing in medical research (Malmquist & Ström, 2012).
Microbial Production and Metabolic Engineering
- Pentanol Isomer Synthesis : The compound's derivatives, like 2-methyl-1-butanol and 3-methyl-1-butanol, have been explored for biofuel applications, showing the compound's potential in the development of renewable energy sources through metabolic engineering (Cann & Liao, 2009).
Analytical Chemistry and Drug Synthesis
- Drug Intermediates Synthesis : Research on the synthesis of 2-alkoxypentan-3-amine hydrochloride as medical intermediates showcases the compound's importance in pharmaceutical manufacturing, offering pathways to novel therapeutic agents (Zhang Ping-rong, 2009).
Mechanism of Action
Target of Action
L-Isoleucinol hydrochloride, also known as L-ISOLEUCINOL HCL or (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, is a derivative of the essential amino acid isoleucine . The primary targets of isoleucine and its derivatives are proteins in the body, as isoleucine is a key component of many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert .
Biochemical Pathways
Isoleucine is involved in several biochemical pathways. In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate . Enzymes involved in this biosynthesis include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase .
In humans, isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .
Pharmacokinetics
Isoleucine, as an essential amino acid, is absorbed by the body through dietary intake . It is then distributed throughout the body, where it is used in protein synthesis and other metabolic processes .
Result of Action
The result of L-Isoleucinol hydrochloride’s action is the production of proteins and other biochemical components that are essential for various bodily functions. These include energy production, brain stimulation, and alertness .
Action Environment
The action of L-Isoleucinol hydrochloride can be influenced by various environmental factors. For example, the availability of other amino acids, the overall nutritional status of the individual, and the presence of certain diseases can all affect the absorption, distribution, metabolism, and excretion of isoleucine .
properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHCGJWYOKYTE-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

